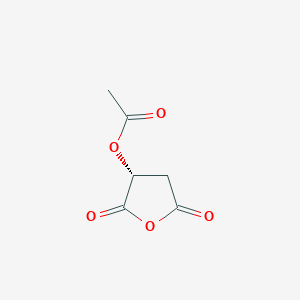

(+)-O-Acetyl-D-malic Anhydride

描述

Foundational Principles of Enantioselective Transformations

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over its mirror image. nih.gov Enantiomers are pairs of molecules that are non-superimposable mirror images and can exhibit vastly different biological activities. koreascience.kr An undirected chemical process will typically produce a 50:50 mixture of enantiomers, known as a racemic mixture. nih.gov

The core principle behind enantioselective transformations is asymmetric induction, which involves using a chiral influence to lower the activation energy for the formation of one stereoisomer compared to the other. nih.govtcichemicals.com This chiral influence can be embedded within the substrate, a reagent, or, most efficiently, a catalyst. tcichemicals.comnih.gov Chiral catalysts, including metal complexes with chiral ligands and organic molecules (organocatalysts), create a chiral environment that forces the reaction to proceed along a specific stereochemical pathway. nih.govnih.gov Another common strategy involves the temporary attachment of a chiral auxiliary to the starting material, which directs the stereochemical outcome of a subsequent reaction before being removed. koreascience.krtcichemicals.com

Importance of Chiral Building Blocks in Pharmaceutical and Agrochemical Research

The significance of chirality is most evident in the life sciences. Biological systems, such as the human body, are inherently chiral, composed of entities like L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug can interact with receptors and enzymes in profoundly different ways. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.

The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle. This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish stringent guidelines for the development of stereoisomeric drugs. The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced drug interactions. Similarly, in agrochemical research, single-enantiomer pesticides can exhibit higher potency and greater environmental safety. nih.gov This drives a continuous demand for chiral building blocks—enantiomerically pure compounds that can be incorporated into the synthesis of complex target molecules.

Overview of Cyclic Anhydrides as Synthetic Intermediates

Cyclic anhydrides are highly valuable and reactive intermediates in organic synthesis. Their utility stems from the two electrophilic carbonyl carbons within the ring structure, which are susceptible to nucleophilic attack. This reactivity allows the anhydride (B1165640) ring to be opened by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.

Succinic anhydride and its derivatives are particularly important five-membered ring anhydrides used in acylation reactions. The reaction with an alcohol, for instance, results in a monoester, a transformation that is fundamental in the synthesis of pharmaceuticals, polymers, and resins. The inherent reactivity of the anhydride linkage, often enhanced by ring strain in cyclic systems, makes them reliable functional groups for constructing more complex molecular architectures. When a chiral center is incorporated into the anhydride ring, as in the case of (R)-(+)-2-Acetoxysuccinic anhydride, it becomes a powerful tool for transferring stereochemical information.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3R)-2,5-dioxooxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431121 | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79814-40-7 | |

| Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving R + 2 Acetoxysuccinic Anhydride

Preparative Routes to (R)-(+)-2-Acetoxysuccinic Anhydride (B1165640)

The primary and most direct synthetic route to (R)-(+)-2-Acetoxysuccinic anhydride begins with the naturally available chiral precursor, (R)-malic acid. The synthesis is a two-step process that involves the acetylation of the hydroxyl group followed by an intramolecular cyclodehydration to form the anhydride ring.

The typical procedure involves treating (R)-malic acid with acetic anhydride. youtube.com Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to facilitate the ring closure. The reaction is often heated to drive the formation of the cyclic anhydride. Alternative dehydrating agents used for the synthesis of unsubstituted succinic anhydride, such as acetyl chloride or thionyl chloride, could also be employed, though using acetic anhydride is common for this specific transformation. youtube.com This method ensures that the stereochemical integrity of the chiral center at the C2 position is retained, yielding the optically pure (R)-(+)-enantiomer.

Table 1: Synthesis of (R)-(+)-2-Acetoxysuccinic anhydride

| Precursor | Reagent | Transformation | Key Features |

|---|

Ring-Opening Reactions: Regioselectivity and Stereochemical Control

The chemical utility of (R)-(+)-2-Acetoxysuccinic anhydride is most prominently demonstrated in its ring-opening reactions. The anhydride ring contains two electrophilic carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles. The presence of the acetoxy group at the C2 position renders the anhydride asymmetric, introducing the challenge and opportunity of regioselectivity.

Nucleophilic attack can theoretically occur at either the C2-carbonyl or the C5-carbonyl. The regioselectivity of this attack is influenced by both steric and electronic factors imparted by the acetoxy substituent. The (R)-configuration at the chiral center plays a crucial role in directing the incoming nucleophile, which is fundamental to the use of this compound in stereoselective synthesis. The attack at the C5-carbonyl is generally favored, as it is less sterically hindered than the C2-carbonyl, which is adjacent to the acetoxy group. This regioselectivity leads to the formation of C5-substituted derivatives, preserving the original stereocenter.

The reaction of (R)-(+)-2-Acetoxysuccinic anhydride with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, is a key pathway for the synthesis of chiral, nitrogen-containing compounds. nih.gov

The initial step in the reaction between (R)-(+)-2-Acetoxysuccinic anhydride and an amine is the nucleophilic acyl substitution that opens the anhydride ring to form two possible regioisomeric amic acids. The reaction proceeds rapidly, often at room temperature. The amine attacks one of the two carbonyl groups, leading to the formation of a carboxylic acid and an amide functionality within the same molecule. As the stereocenter at C2 is unaffected during this process, the resulting amic acids are chiral.

The two potential products are the C5-acylated amic acid and the C2-acylated amic acid. The relative ratio of these products depends on the regioselectivity of the initial nucleophilic attack.

Table 2: Products of Ring-Opening with Amines

| Nucleophile (R'-NH₂) | C5-Attack Product (Major) | C2-Attack Product (Minor) |

|---|---|---|

| Ammonia (NH₃) | (R)-2-acetoxy-4-amino-4-oxobutanoic acid | (R)-3-acetoxy-4-amino-4-oxobutanoic acid |

The chiral amic acids formed from the ring-opening reaction can undergo a subsequent intramolecular cyclization to yield optically active N-substituted succinimides. This dehydration reaction requires the activation of the carboxylic acid group. Common laboratory methods for this transformation include treatment with dehydrating agents such as acetic anhydride or thionyl chloride with gentle heating. researchgate.net The cyclization proceeds via an intramolecular nucleophilic attack of the amide nitrogen onto the activated carboxylic acid, releasing a molecule of water and forming the five-membered succinimide (B58015) ring. This process conserves the stereochemistry at the C3 position of the resulting succinimide, making it a valuable method for synthesizing enantiomerically pure succinimide derivatives.

The mechanism of succinimide formation from amic acids is analogous to the well-studied intramolecular cyclization of aspartic acid (Asp) and asparagine (Asn) residues in peptides, which also proceeds via a succinimide intermediate. mdpi.commdpi.com Computational studies show that the formation of the succinimide ring is a two-step process: cyclization followed by dehydration. mdpi.comrsc.org

The first step is the rate-determining nucleophilic attack of the amide nitrogen on the side-chain carbonyl carbon to form a tetrahedral intermediate. wikipedia.org This process can be catalyzed by acids, which protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic. rsc.org The second step is the rapid dehydration of the tetrahedral intermediate to yield the final succinimide product. Kinetic studies have shown that the rate-determining step can change depending on the pH. wikipedia.org While these mechanistic insights are derived from peptide chemistry, they provide a robust model for the cyclization of the amic acids derived from (R)-(+)-2-Acetoxysuccinic anhydride. There is currently no significant evidence in the literature to suggest that this imide formation proceeds through a radical-mediated pathway; the reaction is predominantly governed by polar, nucleophilic addition-elimination mechanisms. organic-chemistry.org

(R)-(+)-2-Acetoxysuccinic anhydride can also react with carbon-based nucleophiles, offering pathways for the formation of new carbon-carbon bonds while retaining the chiral integrity of the molecule.

One of the most significant reactions in this category is the Friedel-Crafts acylation. stackexchange.com In this reaction, the anhydride acts as an acylating agent for an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com The Lewis acid coordinates to one of the carbonyl oxygens, activating the anhydride and generating an acylium ion electrophile. mdpi.com The aromatic compound then attacks the electrophilic carbon. The ring-opening of (R)-(+)-2-Acetoxysuccinic anhydride during Friedel-Crafts acylation leads to the formation of a chiral keto-acid. This provides a method for introducing a chiral four-carbon chain onto an aromatic nucleus, which is a valuable transformation in the synthesis of pharmaceuticals and other complex molecules.

Additionally, desymmetrization of similar cyclic anhydrides using organometallic reagents like organozinc and Grignard reagents is a known strategy for asymmetric synthesis, suggesting that (R)-(+)-2-Acetoxysuccinic anhydride could similarly react with such carbon nucleophiles to yield chiral keto-acids with high stereocontrol.

Reactions with Carbon-Based Nucleophiles

Enolate-Mediated Transformations

Enolate chemistry provides a powerful tool for carbon-carbon bond formation. While direct and detailed examples of enolate-mediated transformations starting specifically with (R)-(+)-2-Acetoxysuccinic anhydride are not extensively documented in readily available literature, the principles of enolate chemistry can be applied to its derivatives. For instance, the corresponding ester or imide derivatives of (R)-(+)-2-acetoxysuccinic acid can be deprotonated at the α-position to the carbonyl group to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, in a stereocontrolled manner. The inherent chirality of the acetoxy-substituted backbone can influence the facial selectivity of the electrophilic attack, leading to the formation of new stereocenters with high diastereoselectivity. The specific conditions, including the choice of base, solvent, and temperature, would be crucial in controlling the stereochemical outcome of such reactions.

Application in Chiral Tetronic Acid Synthesis

(R)-(+)-2-Acetoxysuccinic anhydride is a precursor for the synthesis of chiral tetronic acids, a class of compounds with significant biological activities. A common strategy involves the base-promoted Dieckmann cyclization of intermediates derived from the anhydride. csic.es For example, the anhydride can be opened with an alcohol to form a monoester. The remaining carboxylic acid can then be coupled with an α-hydroxy ester. Subsequent intramolecular cyclization of this adduct under basic conditions would yield a chiral 3-acyl-tetronic acid derivative. The stereochemistry at the 5-position of the tetronic acid ring is directly derived from the (R)-configuration of the starting anhydride.

| Starting Material | Key Transformation | Product Class |

| (R)-(+)-2-Acetoxysuccinic anhydride | Ring-opening followed by Dieckmann cyclization | Chiral Tetronic Acids |

Investigation of Acyl Migration in Ring-Opening Products

The ring-opening of (R)-(+)-2-Acetoxysuccinic anhydride with nucleophiles, such as alcohols or amines, can sometimes be followed by an intramolecular acyl migration. This process involves the transfer of the acetyl group from the C2-oxygen to the newly introduced nucleophile. The propensity for this migration depends on several factors, including the nature of the nucleophile, the reaction conditions (e.g., pH, temperature), and the solvent. For instance, in the presence of a base, the alkoxide or amide formed upon ring-opening can be a more potent nucleophile for attacking the acetyl carbonyl group, leading to the thermodynamically more stable product. Understanding and controlling this acyl migration is critical for ensuring the desired regiochemical outcome in synthetic sequences utilizing this chiral synthon.

Acylation Chemistry Facilitated by (R)-(+)-2-Acetoxysuccinic Anhydride

As a cyclic anhydride, (R)-(+)-2-Acetoxysuccinic anhydride is an effective acylating agent. The anhydride ring is highly susceptible to nucleophilic attack, leading to the transfer of the acetoxysuccinoyl group to a variety of nucleophiles. This reactivity is fundamental to its application in organic synthesis.

The acylation process involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. youtube.comyoutube.com This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of an acylated product and a carboxylate leaving group. youtube.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the carboxylic acid byproduct and to activate the nucleophile.

| Nucleophile | Product Type | Byproduct |

| Alcohol (ROH) | Ester | (R)-2-Acetoxysuccinic acid |

| Amine (RNH2) | Amide | (R)-2-Acetoxysuccinic acid |

| Thiol (RSH) | Thioester | (R)-2-Acetoxysuccinic acid |

The chemoselectivity of the acylation can be influenced by the reaction conditions. For instance, in a molecule containing both an alcohol and an amine, it is often possible to selectively acylate the more nucleophilic amine under carefully controlled conditions.

Stereoselective Reduction of (R)-(+)-2-Acetoxysuccinic Anhydride Derivatives

The carbonyl groups within derivatives of (R)-(+)-2-Acetoxysuccinic anhydride can be stereoselectively reduced to afford valuable chiral building blocks.

Synthesis of Chiral Beta-Substituted-Gamma-Butyrolactones

Chiral β-substituted-γ-butyrolactones are important structural motifs found in many natural products and pharmaceuticals. A synthetic route to these compounds can be envisioned starting from (R)-(+)-2-Acetoxysuccinic anhydride. The anhydride can first be converted to an imide or an ester. Subsequent reduction of one of the carbonyl groups can lead to the formation of the γ-butyrolactone ring. For example, reduction of a succinimide derivative with a hydride reagent can proceed with high stereoselectivity, influenced by the existing stereocenter at the β-position. The choice of reducing agent and reaction conditions is critical to control the diastereoselectivity of the reduction.

| Starting Derivative | Key Transformation | Product | Potential Stereocontrol |

| (R)-2-Acetoxysuccinimide | Diastereoselective reduction of one carbonyl group | Chiral β-acetoxy-γ-butyrolactam | Substrate control from existing stereocenter |

| (R)-2-Acetoxysuccinic acid dimethyl ester | Diastereoselective reduction of one ester group | Chiral β-acetoxy-γ-butyrolactone | Reagent-based control with chiral reducing agents |

Regioselective Carbonyl Reduction in Unsymmetrical Imides

In unsymmetrical imides derived from (R)-(+)-2-Acetoxysuccinic anhydride, the two carbonyl groups are diastereotopic. This difference in their chemical environment allows for their regioselective reduction. By carefully selecting the reducing agent and reaction conditions, it is possible to reduce one carbonyl group preferentially over the other. For instance, sterically hindered reducing agents may favor attack at the less sterically encumbered carbonyl group. This regioselective reduction is a powerful strategy for accessing highly functionalized and stereochemically complex chiral molecules. The resulting hydroxylactams can serve as versatile intermediates for the synthesis of a variety of target molecules.

Applications of R + 2 Acetoxysuccinic Anhydride in Complex Molecule Synthesis

Enantioselective Total Synthesis of Bioactive Natural Products

The precise three-dimensional arrangement of atoms in bioactive natural products is often critical to their function. Chiral building blocks like (R)-(+)-2-Acetoxysuccinic anhydride (B1165640) are instrumental in achieving the desired stereochemistry in a total synthesis.

Indole (B1671886) Alkaloids (e.g., (+)-Harmicine, Subincanadine Alkaloids)

While the broader class of acetoxysuccinic anhydrides and their derivatives are employed in alkaloid synthesis, specific applications of the (R)-(+)-enantiomer for certain targets can be limited in publicly available research. For instance, in the synthesis of the cytotoxic agent (+)-subincanadine E, the enantiomeric (S)-acetoxysuccinimide was utilized. nih.gov This precursor was instrumental in establishing the correct stereochemistry and served as a leaving group to form a key conjugated lactam intermediate. nih.gov Syntheses of other complex indole alkaloids, such as (±)-subincanadine F, have been achieved through different strategies, including titanium-mediated intramolecular reactions. nih.gov

Research on the total synthesis of the tetracyclic tetrahydro-β-carboline, (+)-Harmicine, has also explored various synthetic routes. researchgate.netosi.lv One approach accomplished the synthesis of both (S)- and (R)-Harmicine starting from L- and D-proline, respectively, demonstrating a different chiral pool strategy. researchgate.net

Prostaglandin Precursors (e.g., Optically Active Corey-Intermediate)

Prostaglandins are a class of lipid compounds involved in numerous physiological processes. Their synthesis has been a major focus of organic chemistry, with the "Corey lactone" (also known as the Corey aldehyde in its oxidized form) being a crucial and versatile intermediate. rsc.orgmdpi.com The development of synthetic routes to optically active Corey lactone has been essential for producing enantiomerically pure prostaglandins. mdpi.comgoogle.com

Numerous strategies have been developed to access this key intermediate. These often involve starting from readily available materials and employing methods like asymmetric catalysis or resolution. rsc.orgmdpi.com While syntheses starting from cyclopentadiene (B3395910) derivatives or employing enzymatic resolutions are common, the use of the chiral pool, including derivatives of malic acid, has also been explored.

Natural Germination Inhibitors (e.g., (+)-Erigeronic Acid A)

The chiral pool, which consists of readily available, enantiomerically pure natural compounds like amino acids, terpenes, and sugars, is a common starting point for the total synthesis of complex natural products. wikipedia.orgnih.govstudysmarter.co.uk This strategy leverages existing stereocenters to efficiently construct new chiral molecules. While this approach is widely used, the specific application of (R)-(+)-2-Acetoxysuccinic anhydride in the synthesis of the natural germination inhibitor (+)-Erigeronic Acid A has not been documented in prominent scientific literature.

Asymmetric Synthesis of Pharmaceutical Intermediates and Chiral Building Blocks

The demand for enantiomerically pure pharmaceuticals is a major driving force in modern organic synthesis. nih.gov Chiral building blocks are essential for creating these complex molecules with high stereochemical purity, which is often crucial for their efficacy and safety.

Precursors for Enantiomerically Pure Drug Substances

(R)-(+)-2-Acetoxysuccinic anhydride serves as a versatile chiral building block for introducing a specific stereocenter into a molecule. Its utility stems from its ability to react with various nucleophiles, opening the anhydride ring to create new, functionalized chiral structures. This approach is a key strategy in asymmetric synthesis. uvic.caddugu.ac.in For example, asymmetric synthesis has been employed to create key intermediates for experimental drugs like endothelin receptor antagonists, although these specific syntheses have utilized biocatalytic methods for chirality induction. researchgate.net The development of new synthetic methods, including those that can be applied to the synthesis of complex drug candidates like Veratrum alkaloids, is an ongoing area of research. nih.gov

Development of Scaffolds for Drug Discovery

The inherent chirality and structural features of (R)-(+)-2-acetoxysuccinic anhydride make it a valuable building block in the synthesis of optically active molecules for medicinal chemistry. The exploration of novel and diverse molecular scaffolds is a cornerstone of modern drug discovery, aiming to access new areas of chemical space and identify compounds with unique pharmacological profiles. nih.govnih.gov The use of natural product-derived scaffolds for generating chemically diverse screening libraries is a strategy that can lead to improvements in potency, selectivity, and other critical drug-like properties. rsc.org

(R)-(+)-2-Acetoxysuccinic anhydride serves as a key reagent in the synthesis of chiral vicinal amino alcohol derivatives, a class of compounds with significant potential in pharmaceutical development. Research has shown that reactions utilizing this chiral anhydride can achieve high yields, ranging from 47% to 98%, with impressive enantiomeric excess values between 50% and 98% under Lewis acid catalysis. This highlights the compound's efficacy in transferring its chirality to new, more complex molecules, a critical step in creating enantiopure drugs.

The development of novel scaffolds, particularly those containing less common seven-membered rings, has been identified as a promising avenue for discovering drugs with novel mechanisms of action. nih.gov While direct examples of (R)-(+)-2-acetoxysuccinic anhydride in the synthesis of such complex bicyclic systems are still emerging, its proven utility as a chiral building block suggests its potential for incorporation into such innovative drug discovery platforms. The ability to generate structurally diverse and stereochemically defined molecules is paramount, and reagents like (R)-(+)-2-acetoxysuccinic anhydride are instrumental in achieving this goal. rsc.org

| Application in Drug Discovery | Key Findings | Reported Yields | Enantiomeric Excess (ee) |

| Synthesis of Chiral Amino Alcohols | Effective chiral reagent under Lewis acid catalysis. | 47-98% | 50-98% |

Construction of Advanced Materials and Functional Polymers

The precise molecular architecture of (R)-(+)-2-acetoxysuccinic anhydride also lends itself to the fabrication of advanced materials with specialized functions. Its applications extend from the modification of highly porous crystalline structures to the synthesis of biocompatible and biodegradable polymers for biomedical use.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs)

Postsynthetic modification (PSM) is a powerful technique for functionalizing metal-organic frameworks (MOFs) after their initial synthesis, allowing for the introduction of new chemical groups without altering the underlying framework structure. rsc.orgresearchgate.netrsc.org This approach has been widely used to enhance the properties of MOFs for applications in gas sorption, catalysis, and more. rsc.org

A key application of (R)-(+)-2-acetoxysuccinic anhydride's enantiomer, (S)-(−)-2-acetoxysuccinic anhydride, has been demonstrated in the postsynthetic modification of IRMOF-3, an isoreticular metal-organic framework. nih.gov By reacting the anhydride with the amino groups present on the organic linkers of the MOF, new chiral functionalities are introduced into the porous material. nih.govmdpi.com This process transforms an achiral MOF into a chiral one, opening up possibilities for enantioselective separations and catalysis. mdpi.comnih.gov Studies have shown that the reaction of (S)-(−)-2-acetoxysuccinic anhydride with IRMOF-3 can lead to the formation of two distinct isomeric modified groups. nih.gov This ability to covalently attach chiral molecules to the internal surfaces of MOFs is a significant step towards creating tailored materials for stereospecific applications. researchgate.netresearchgate.net

The introduction of functional groups via PSM allows for the fine-tuning of a MOF's properties. For instance, the modification of IRMOF-3 with cyclic anhydrides like the acetoxysuccinic anhydride derivative results in the introduction of carboxylic acid groups. nih.gov These functionalized MOFs maintain their structural stability, microporosity, and thermal stability, while gaining new chemical handles that can be further exploited. nih.gov The presence of these new functionalities can influence the MOF's interaction with guest molecules, making it suitable for applications such as selective adsorption or as a platform for further chemical transformations. uwo.ca The ability to introduce a variety of functional groups, including chiral moieties, underscores the versatility of PSM in creating multifunctional MOFs for targeted applications. nih.govrsc.org

| MOF Modification | Reagent | Outcome | Potential Applications |

| IRMOF-3 | (S)-(−)-2-Acetoxysuccinic anhydride | Introduction of chiral functionalities and carboxylic acid groups. | Enantioselective separation, catalysis. |

Biodegradable Biomedical Polymers based on Succinic Acid Derivatives

Succinic acid and its derivatives are recognized as important bio-based platform chemicals for the production of biodegradable polymers. fraunhofer.desemanticscholar.org These polymers are of great interest for biomedical applications due to their biocompatibility and ability to degrade into non-toxic products. nih.gov

The synthesis of novel biodegradable polyesters and poly(ester-anhydride)s often utilizes succinic acid derivatives. researchgate.net For example, poly(1,4-butanediol dilactate 2-acetoxy succinate) (PBDAS) has been prepared through the polycondensation of 1,4-butanediol (B3395766) dilactate with 2-acetoxy succinic acid. researchgate.net The incorporation of the acetoxy group can modify the polymer's properties, such as its hydrophilicity and degradation rate. researchgate.net

Polymers derived from succinic acid, such as poly(butylene succinate) (PBS), are known for their balanced mechanical properties and excellent processability. semanticscholar.orgdoaj.org By copolymerizing succinic acid with other dicarboxylic acids or by introducing functional groups through derivatives like (R)-(+)-2-acetoxysuccinic anhydride, the properties of the resulting polymers can be tailored for specific biomedical uses, such as in drug delivery systems or as materials for tissue engineering scaffolds. nih.govresearchgate.net The inherent biodegradability of succinic acid-based polymers makes them an environmentally friendly alternative to conventional plastics. fraunhofer.de

| Polymer | Monomers | Key Feature |

| Poly(1,4-butanediol dilactate 2-acetoxy succinate) (PBDAS) | 1,4-butanediol dilactate, 2-acetoxy succinic acid | Biodegradable polyester (B1180765) with potential for tailored properties. |

| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-butanediol | Biodegradable with balanced mechanical properties. |

Mechanistic Investigations and Computational Studies

Unraveling Reaction Mechanisms: Experimental and Theoretical Approaches

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to controlling the outcomes of reactions involving (R)-(+)-2-Acetoxysuccinic anhydride (B1165640).

The formation of (R)-(+)-2-Acetoxysuccinic anhydride from its precursor, (R)-acetylmalic acid, is a dehydrative cyclization. The prevalent mechanisms for this type of transformation under typical synthetic conditions (e.g., heating with a dehydrating agent like acetic anhydride or an acid catalyst) are considered to be ionic in nature, proceeding through protonation and subsequent intramolecular nucleophilic acyl substitution.

While radical cyclizations are a powerful tool in organic synthesis, they are not typically invoked for the standard preparation of cyclic anhydrides from dicarboxylic acids. wikipedia.org Radical pathways generally require specific conditions to initiate radical formation, such as the presence of radical initiators or electrochemical processes. wikipedia.org For instance, the atmospheric degradation of dicarboxylic acids can be initiated by hydroxyl radicals, and electrochemical methods for anhydride synthesis may involve radical ions, but these are distinct from common laboratory syntheses. researchgate.netnih.govnih.gov Research into the intramolecular decarboxylative cyclization of other acid derivatives has explored the generation and reactivity of aroyl radicals, highlighting that specific precursors and conditions are necessary to favor such pathways. organic-chemistry.org For the dehydrative cyclization leading to (R)-(+)-2-Acetoxysuccinic anhydride, the mechanism is dominated by polar, ionic transition states.

Catalysts and reagents play a pivotal role in directing the reaction pathway for both the formation and subsequent reactions of anhydrides. In the synthesis of (R)-(+)-2-Acetoxysuccinic anhydride from (R)-malic acid, acetic anhydride serves as both the acetylating agent and a dehydrating agent, while an acid catalyst like p-toluenesulfonic acid is often used to accelerate the cyclization. The acid catalyst functions by protonating a carboxylic acid group, increasing its electrophilicity and facilitating intramolecular attack by the other carboxyl group.

In reactions where (R)-(+)-2-Acetoxysuccinic anhydride is used as a reagent, the choice of catalyst can determine the regioselectivity of nucleophilic attack. Since it is an asymmetric anhydride, its two carbonyl groups are electronically and sterically distinct. youtube.com Nucleophilic attack can, in principle, occur at either carbonyl carbon. saskoer.calibretexts.org Lewis acids can coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophile to that site. Similarly, in base-catalyzed reactions, such as aminolysis, the base can influence the reaction rate and outcome. libretexts.org For example, in the reaction between anhydrides and amines, a non-nucleophilic base is often required to neutralize the carboxylic acid byproduct, preventing it from protonating the amine nucleophile and rendering it unreactive. libretexts.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms. The rate of formation of anhydrides and their subsequent reactions can be monitored using various analytical techniques, such as spectroscopy or chromatography, to determine rate constants, reaction orders, and activation parameters.

While specific kinetic data for the formation of (R)-(+)-2-Acetoxysuccinic anhydride is not extensively published, studies on analogous systems provide a framework for understanding. For example, the kinetics of the esterification of maleic anhydride with castor oil were found to follow first-order kinetics with respect to the anhydride concentration. In another study, the reaction of succinic anhydride with aniline (B41778) was determined to be reaction-controlled rather than diffusion-controlled, with a measured second-order rate constant. rit.edu The hydrolysis of phthalic anhydride has also been studied, with the reaction being accelerated by various base catalysts. researchgate.net The rate constants for these catalyzed processes provide a measure of the catalyst's efficiency. researchgate.net These examples demonstrate that anhydride reactions are amenable to kinetic analysis, which can elucidate the roles of reactants, catalysts, and intermediates.

Below is a table summarizing kinetic data from a study on a related anhydride system, illustrating the type of information gained from such analyses.

| System | Temperature (°C) | Experimental Rate Constant (L/mol·min) | Note |

|---|---|---|---|

| Succinic Anhydride / Aniline | 67 ± 1.5 | 13 | Model reaction in solution. rit.edu |

| Poly(styrene-co-maleic anhydride) / Aniline (50/50 copolymer) | 67 ± 1.5 | 0.051 | Reaction rate is significantly lower for the polymeric anhydride. rit.edu |

| Poly(styrene-co-maleic anhydride) / Aniline (86/14 copolymer) | 67 ± 1.5 | 0.008 | Rate decreases further with lower anhydride content in the polymer. rit.edu |

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are crucial for understanding the reactivity and selectivity of (R)-(+)-2-Acetoxysuccinic anhydride. youtube.com The molecule possesses a chiral center and two distinct carbonyl groups within the anhydride ring, creating a defined three-dimensional electronic environment.

The reactivity of the two carbonyl carbons towards nucleophiles is modulated by both steric and electronic factors. The acetoxy group at the C2 position is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon (C2-carbonyl). However, it also presents steric hindrance. The selectivity of nucleophilic attack is therefore a balance between attacking the more sterically accessible carbonyl versus the more electronically activated one.

The stereochemistry at the C2 position dictates the facial selectivity of reactions. Nucleophiles will preferentially approach from the face opposite to the bulky acetoxy group. Furthermore, the orientation of the lone pairs on the ring oxygen and the carbonyl oxygens relative to the sigma bonds of the ring (e.g., σ C-C and σ C-O bonds) influences the ground-state conformation and the transition-state energies. For a nucleophilic acyl substitution, the ideal trajectory of attack (the Bürgi-Dunitz angle) is influenced by these pre-existing stereoelectronic biases, which can enhance the rate and selectivity of the reaction.

Computational Chemistry: DFT and Molecular Modeling for Reaction Pathway Prediction and Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. For anhydride chemistry, computational models can predict reaction pathways, characterize transition states, and explain observed selectivities.

Studies on related anhydride systems demonstrate the power of this approach. For example, DFT calculations have been used to study the unimolecular decomposition of succinic anhydride, identifying a concerted fragmentation mechanism and calculating the associated activation energy barrier. nih.gov In another study on the cyclodehydration of N-substituted maleamic acids using acetic anhydride, computational methods supported a mechanism involving the formation of a mixed anhydride intermediate, followed by cyclization. researchgate.net These calculations showed that the cyclization step was the rate-determining factor and could explain the distribution between the normal and isoimide (B1223178) products based on the electronics of the substituent. researchgate.net

DFT studies are also used to investigate organocatalytic reactions involving anhydrides, mapping out the complete catalytic cycle and identifying the key catalyst-substrate interactions that govern enantioselectivity. researchgate.net By modeling the transition states for the formation of different stereoisomers, the origins of stereocontrol can be pinpointed. For (R)-(+)-2-Acetoxysuccinic anhydride, similar computational models can be applied to predict its reactivity with various nucleophiles, rationalize the regioselectivity of ring-opening, and confirm the role of stereoelectronic effects.

The table below presents results from a computational study on the decomposition of succinic acid, the precursor to succinic anhydride, illustrating the type of energetic information that can be obtained.

| Reaction Channel | Products | Calculated Barrier (kcal/mol) |

|---|---|---|

| Dehydration | Succinic anhydride + H₂O | 51.0 nih.gov |

| Decarboxylation | Propanoic acid + CO₂ | 71.9 nih.gov |

| Dehydration/Decarboxylation | Acryloylformic acid + H₂O | 75.7 nih.gov |

These computational results clearly predict that the dehydration to form the anhydride is the most favorable thermal decomposition pathway for succinic acid. nih.gov

Advanced Analytical Methodologies for Characterization and Research Support

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of (R)-(+)-2-Acetoxysuccinic anhydride (B1165640). These techniques probe the molecule's interaction with electromagnetic radiation, providing a detailed fingerprint of its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of (R)-(+)-2-Acetoxysuccinic anhydride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. organicchemistrydata.org

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in the molecule. For (R)-(+)-2-Acetoxysuccinic anhydride, the spectrum exhibits distinct signals corresponding to the different proton environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| CH₃ (acetyl group) | ~2.1 | Singlet (s) | Represents the three equivalent protons of the methyl group. |

| CH₂ (succinic anhydride ring) | ~2.8 - 3.2 | Multiplet (m) | The two diastereotopic protons on the carbon adjacent to the carbonyl group often appear as a complex multiplet. |

| CH (chiral center) | ~5.5 | Doublet of doublets (dd) | The proton at the stereocenter is coupled to the two adjacent methylene (B1212753) protons. |

| This table is based on general principles of NMR spectroscopy and may vary slightly depending on the solvent and instrument parameters. organicchemistrydata.orgchemicalbook.com |

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal in the spectrum.

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |

| CH₃ (acetyl group) | ~20 |

| CH₂ (succinic anhydride ring) | ~35 |

| CH (chiral center) | ~70 |

| C=O (acetyl carbonyl) | ~168 |

| C=O (anhydride carbonyls) | ~170, ~172 |

| This table is based on predicted values and data from similar structures like succinic anhydride. hmdb.cachemicalbook.com |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of (R)-(+)-2-Acetoxysuccinic anhydride. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). washington.edu

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing polar and thermally labile molecules like (R)-(+)-2-Acetoxysuccinic anhydride. Derivatization with reagents like phthalic anhydride can be employed to enhance ionization efficiency and detection in certain applications. nih.gov The technique can be used for quantitative analysis, as demonstrated in the study of neuropeptides using isotopic succinic anhydride tags. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct analysis of the anhydride might be challenging due to its reactivity and potential for thermal decomposition, GC-MS is a valuable tool for purity assessment, particularly for identifying volatile impurities. sigmaaldrich.cn

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced selectivity and sensitivity for the analysis of complex mixtures. This technique can be crucial for quantifying low levels of (R)-(+)-2-Acetoxysuccinic anhydride or its derivatives in various matrices. The development of LC-MS/MS assays often involves chemical derivatization, for instance with acetic anhydride, to improve chromatographic and mass spectrometric properties. researchgate.net

| Technique | Information Obtained | Application Notes |

| ESI-MS | Molecular weight confirmation, adduct formation | Soft ionization preserves the molecular ion. researchgate.net |

| GC-MS | Identification of volatile impurities, fragmentation patterns | May require derivatization to improve volatility and stability. sigmaaldrich.cn |

| LC-MS/MS | Quantitative analysis, structural confirmation of fragments | High sensitivity and selectivity for complex samples. researchgate.net |

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. spectroscopyonline.com For (R)-(+)-2-Acetoxysuccinic anhydride, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

Acid anhydrides typically show two distinct carbonyl stretching peaks due to symmetric and asymmetric stretching modes. spectroscopyonline.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (anhydride, asymmetric stretch) | 1845 - 1870 |

| C=O (anhydride, symmetric stretch) | 1775 - 1800 |

| C=O (ester) | ~1740 |

| C-O (anhydride and ester) | 1000 - 1300 |

| The IR spectrum of acetic anhydride, a related compound, shows characteristic peaks that can be used for comparison. nist.gov |

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are essential for separating (R)-(+)-2-Acetoxysuccinic anhydride from impurities and for determining its enantiomeric purity, a critical parameter for its use in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of chiral compounds. nih.gov The separation of enantiomers is achieved by using a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers.

A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.govnih.govhplc.eumdpi.com The choice of CSP and mobile phase is crucial for achieving optimal separation. For instance, polysaccharide-based CSPs are widely successful for a broad range of chiral separations. nih.gov The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage in preparative separations and for the analysis of enantiomeric impurities. hplc.eu

| CSP Type | Separation Principle | Typical Analytes |

| Polysaccharide-based | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | Broad range of chiral compounds. nih.gov |

| Pirkle-type (π-acceptor/π-donor) | π-π interactions, hydrogen bonding, and dipole stacking. | Aromatic compounds, β-blockers. hplc.eu |

| Cyclodextrin-based | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). | Compounds with aromatic rings that can fit into the cyclodextrin cavity. nih.gov |

| Protein-based | Complex stereospecific interactions based on the protein's three-dimensional structure. | Weakly acidic and neutral compounds. nih.govnih.gov |

Gas Chromatography (GC) can also be utilized for the analysis of (R)-(+)-2-Acetoxysuccinic anhydride, particularly for assessing its purity and, with the use of a chiral column, its enantiomeric excess. sigmaaldrich.comkelid1.ir The compound's volatility and thermal stability are important considerations for this technique. A flame ionization detector (FID) is commonly used for quantification. google.com For successful analysis, optimization of parameters such as the column type, temperature program, and injection method is necessary. kelid1.irgoogle.com The enantiomeric excess of (R)-(+)-2-Acetoxysuccinic anhydride is often specified as ≥99%, as determined by GLC (Gas-Liquid Chromatography). sigmaaldrich.com

| GC Parameter | Typical Conditions for Anhydride Analysis |

| Column | Capillary column (e.g., HP-5) or a chiral phase column. google.com |

| Detector | Flame Ionization Detector (FID). google.com |

| Injection Mode | Split injection. google.com |

| Temperature Program | Ramped temperature program to ensure separation of components with different boiling points. google.com |

| Quantification | Area normalization method. google.com |

Derivatization Strategies in Analytical Chemistry

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For compounds like (R)-(+)-2-Acetoxysuccinic anhydride, its inherent chirality and reactive anhydride group make it a valuable reagent in specialized derivatization strategies.

In analytical chemistry, a chiral derivatizing agent (CDA) is a chiral compound used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org This conversion is critical because enantiomers possess identical physical and chemical properties in an achiral environment, making them indistinguishable by common chromatographic and spectroscopic methods like HPLC or NMR. wikipedia.org Diastereomers, however, have different physical properties and can be separated and quantified.

(R)-(+)-2-Acetoxysuccinic anhydride serves as an effective chiral acylating agent for this purpose. Its utility stems from the presence of both a chiral center and a highly reactive cyclic anhydride functional group. When introduced to a sample containing a racemic mixture of chiral compounds with nucleophilic groups (such as amines or alcohols), the anhydride ring opens via nucleophilic acyl substitution. This reaction forms a covalent bond between the anhydride and the analyte, yielding a pair of diastereomeric derivatives.

The reaction typically proceeds as follows:

A chiral amine or alcohol attacks one of the carbonyl carbons of the (R)-(+)-2-Acetoxysuccinic anhydride ring.

The anhydride ring opens to form a stable ester or amide linkage.

The resulting products are diastereomers, each containing the chiral center from the original anhydride and one of the enantiomers from the analyte mixture.

These newly formed diastereomers can then be separated and quantified using standard achiral chromatography, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov For GC analysis, the derivatization process also serves to increase the volatility and thermal stability of polar analytes like amino acids, improving their peak shape and resolution. sigmaaldrich.comnih.gov

Table 1: Properties of (R)-(+)-2-Acetoxysuccinic anhydride as a Chiral Derivatizing Agent To view the table, click on the headers to sort the data.

| Property | Value | Significance in Derivatization |

|---|---|---|

| Synonym | (R)-3-Acetoxy-dihydro-2,5-furandione, O-Acetyl-D-malic anhydride | Alternative nomenclature found in chemical literature. sigmaaldrich.com |

| Molecular Formula | C₆H₆O₅ | Defines the elemental composition of the derivatizing moiety. sigmaaldrich.com |

| Molecular Weight | 158.11 g/mol | Used in quantitative calculations of the derivatization reaction. sigmaaldrich.com |

| Optical Purity (ee) | ≥98% - 99% (GLC) | High enantiomeric excess is crucial for accurate quantification of analyte enantiomers. sigmaaldrich.comsigmaaldrich.com |

| Optical Activity | [α]20/D +27°, c = 1 in chloroform | Confirms the specific (R)-(+) stereochemistry of the reagent. sigmaaldrich.com |

| Functional Group | Cyclic Anhydride | Provides a reactive site for acylation of nucleophilic analytes (amines, alcohols). gcms.cznih.gov |

In situ derivatization is a strategy where the chemical modification of an analyte occurs directly within the sample matrix or during sample preparation, immediately following extraction. This technique is particularly valuable for analytes that are too polar, non-volatile, or thermally unstable for direct analysis, such as biogenic amines. nih.gov

(R)-(+)-2-Acetoxysuccinic anhydride is well-suited for such applications due to the high reactivity of its anhydride group. gcms.cz Anhydrides readily react with primary and secondary amines, alcohols, and phenols under mild conditions to form stable amide and ester derivatives. nih.gov This acylation reaction effectively masks the polar functional groups of the analytes, which accomplishes several analytical goals:

Reduces Polarity: The resulting derivatives are less polar, reducing hydrogen bonding and unwanted interactions with the analytical column.

Increases Volatility: Masking polar -OH and -NH groups significantly increases the volatility of the analyte, which is a prerequisite for successful gas chromatography (GC) analysis. nih.gov

Improves Thermal Stability: The derivatives are often more thermally stable than the parent compounds, preventing degradation in the hot GC injection port.

For reactive analytes like biogenic amines, which are often analyzed by GC-MS, in situ acetylation with an anhydride reagent is a common and effective strategy. nih.govnih.gov The reaction is typically rapid and can be driven to completion, ensuring that the analyte is quantitatively converted to its derivative for accurate analysis. researchgate.net

Table 2: Analyte Classes Suitable for In Situ Derivatization with Anhydride Reagents To view the table, click on the headers to sort the data.

| Analyte Class | Target Functional Group | Purpose of Derivatization |

|---|---|---|

| Primary Amines | -NH₂ | Increase volatility and thermal stability for GC analysis. nih.gov |

| Secondary Amines | -NHR | Improve chromatographic peak shape and detector response. nih.govresearchgate.net |

| Alcohols | -OH | Reduce polarity and prevent tailing on GC columns. gcms.cz |

| Phenols | Ar-OH | Increase volatility and create derivatives suitable for GC-MS. gcms.cz |

| Amino Acids | -NH₂ and -COOH | Requires multi-step derivatization (esterification then acylation) for GC. sigmaaldrich.com |

Solid-State Characterization for Material Applications

The physical state of a chemical compound—whether it is crystalline or amorphous—can significantly impact its properties and applications. Solid-state characterization provides crucial information on structure, purity, and stability.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline properties of a solid material. rigaku.com The method is based on the principle of Bragg's Law, where a beam of X-rays interacts with the ordered atomic planes within a crystal lattice, producing a unique diffraction pattern of constructive interference peaks. utah.edu

(R)-(+)-2-Acetoxysuccinic anhydride is a crystalline solid at ambient temperatures, as indicated by its defined melting point range of 56-58 °C. sigmaaldrich.comsigmaaldrich.com A PXRD analysis of this compound would yield a diffractogram characterized by a series of sharp, well-defined peaks at specific diffraction angles (2θ). The position and intensity of these peaks are a fingerprint of the compound's specific crystal structure.

Conversely, an amorphous solid lacks long-range atomic order and would produce a PXRD pattern with one or more broad, diffuse humps (amorphous halos) instead of sharp peaks. utah.edu Therefore, PXRD is an essential tool for:

Confirming Crystalline Nature: The presence of sharp peaks in the diffraction pattern of (R)-(+)-2-Acetoxysuccinic anhydride would definitively confirm its crystallinity.

Assessing Purity: The pattern can reveal the presence of other crystalline phases or impurities.

Quantifying Crystallinity: For semi-crystalline samples, the degree of crystallinity can be calculated by integrating and comparing the area under the crystalline peaks to the total area of the pattern (crystalline peaks + amorphous halo). utah.eduresearchgate.net

While a specific, published PXRD pattern for (R)-(+)-2-Acetoxysuccinic anhydride is not widely available, studies on the parent compound, succinic anhydride, have utilized X-ray diffraction to determine its crystal structure and molecular interactions in the solid state. nih.gov A similar analysis of the (R)-(+) derivative is fundamental for controlling its material properties in any application where the solid form is utilized.

Table 3: Solid-State Properties of (R)-(+)-2-Acetoxysuccinic anhydride To view the table, click on the headers to sort the data.

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 56-58 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 79814-40-7 | sigmaaldrich.comsigmaaldrich.com |

| Expected PXRD Pattern | Series of sharp, narrow peaks | rigaku.comutah.edu |

Mentioned Compounds

Future Perspectives and Emerging Research Avenues

Design and Development of Novel Catalytic Systems for (R)-(+)-2-Acetoxysuccinic Anhydride (B1165640) Transformations

The primary transformations of (R)-(+)-2-Acetoxysuccinic anhydride involve the nucleophilic opening of its anhydride ring. Future research is increasingly focused on developing novel catalytic systems that can control the rate and selectivity of these transformations, moving beyond stoichiometric reagents to more efficient and elegant catalytic methods.

Key areas of development include organocatalysis and metal-based catalysis for reactions such as alcoholysis and polymerization. Organocatalytic approaches, which avoid the use of metals, are gaining traction as an eco-friendly alternative. anr.fr For instance, bifunctional catalysts like squaramides and their thio-analogs are being explored for the ring-opening polymerization of succinic anhydride derivatives with epoxides, presenting a metal-free route to polyesters. anr.fr The application of such catalysts to the ring-opening of (R)-(+)-2-Acetoxysuccinic anhydride with various nucleophiles could provide precise control over the reaction while adhering to green chemistry principles.

In parallel, metal-based catalysts continue to be refined for anhydride transformations. Bifunctional metal-salen complexes, featuring a Lewis acidic metal center and a tethered nucleophilic cocatalyst, have shown exceptional activity in the ring-opening copolymerization of epoxides and cyclic anhydrides. escholarship.org These systems can afford well-defined polyesters with controlled molecular weight and low dispersity. Adapting these advanced catalytic platforms for (R)-(+)-2-Acetoxysuccinic anhydride could enable the synthesis of novel, stereoregular, and biodegradable polymers with tunable properties.

Table 1: Emerging Catalytic Systems for Anhydride Transformations

| Catalyst Type | Example(s) | Potential Transformation | Key Advantages |

|---|---|---|---|

| Organocatalysts | Squaramides, Thiosquaramides, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Asymmetric ring-opening with alcohols; Ring-opening polymerization | Metal-free, lower toxicity, supports green chemistry initiatives. anr.frnih.gov |

| Metal-Salen Complexes | (salen)CrCl, (salen)AlCl | Alternating copolymerization with epoxides | High activity, excellent control over polymer architecture, potential for stereocontrol. epa.gov |

| Bifunctional Catalysts | Aminocyclopropenium Aluminum Salen | Reversible-deactivation ring-opening copolymerization | High efficiency at low catalyst loadings, suppression of side reactions. |

| Enzymatic Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | Kinetic resolution, asymmetric esterification | High enantioselectivity, mild reaction conditions, biodegradable. sigmaaldrich.cn |

Exploration of New Asymmetric Synthesis Strategies Utilizing its Chiral Scaffold

As a prochiral molecule with a single, defined stereocenter, (R)-(+)-2-Acetoxysuccinic anhydride is an ideal starting point, or "chiral building block," for the synthesis of more complex, optically active molecules. nih.govportico.org Future strategies will likely focus on exploiting its inherent chirality to direct the formation of new stereocenters in a predictable and controlled manner—a process known as diastereoselective synthesis. nih.govbeilstein-journals.org

The core concept involves reacting the anhydride with various nucleophiles to generate products with multiple stereocenters. The original stereocenter from the anhydride is expected to influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others. For example, the ring-opening of (R)-(+)-2-Acetoxysuccinic anhydride with a chiral amine or alcohol could lead to the synthesis of highly functionalized piperidine (B6355638) or oxane derivatives, which are common structural motifs in pharmaceuticals. nih.gov

Furthermore, this chiral scaffold can be employed in more complex cascade reactions. An initial ring-opening could be followed by an intramolecular cyclization, creating polycyclic systems with multiple, well-defined stereocenters. Such strategies are invaluable in the efficient construction of natural products and novel drug candidates. nih.gov The development of these synthetic routes expands the utility of (R)-(+)-2-Acetoxysuccinic anhydride beyond a simple acylating agent to a sophisticated tool for introducing chemical complexity. rsc.orgmdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, driven by the need for improved safety, efficiency, and consistency. nih.govacs.org The synthesis and utilization of (R)-(+)-2-Acetoxysuccinic anhydride are well-suited for integration into such systems.

Continuous flow reactors, particularly microreactors, offer significant advantages over batch methods, including superior heat and mass transfer, precise temperature control, and shorter reaction times. These features are critical for handling the exothermic nature of anhydride reactions and for minimizing side reactions, such as racemization, that can compromise the enantiomeric purity of the product. The synthesis of (R)-(+)-2-Acetoxysuccinic anhydride from (R)-malic acid, for example, involves cyclodehydration at elevated temperatures, where precise control can prevent degradation and maintain optical purity.

Moreover, flow chemistry enables the seamless integration of multiple reaction steps without the need for isolating intermediates. acs.org A continuous process could be envisioned where (R)-(+)-2-Acetoxysuccinic anhydride is synthesized in one reactor and then directly streamed into a second reactor to be consumed in a subsequent transformation, such as a polymerization or a diastereoselective reaction. This approach enhances productivity and reduces waste, aligning with the principles of green chemistry. instituteofsustainabilitystudies.com

Table 2: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for (R)-(+)-2-Acetoxysuccinic Anhydride

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface-area-to-volume ratio; potential for hot spots. | High surface-area-to-volume ratio; excellent, uniform temperature control. |

| Safety | Large volumes of reagents handled at once, increasing risk. | Small reaction volumes at any given time, inherently safer. acs.org |

| Reaction Time | Longer, includes time for heating/cooling large volumes. | Significantly shorter (minutes or seconds), leading to higher throughput. acs.org |

| Side Reactions | Prone to side reactions and racemization due to longer reaction times and temperature gradients. | Minimized due to precise control of residence time and temperature. |

| Scalability | Difficult; often requires complete process re-optimization ("scaling up"). | Simpler; achieved by running the process for longer or by "numbering up" (parallel reactors). |

| Process Control | Manual or semi-automated; less precise. | Fully automated with Process Analytical Technology (PAT) for real-time monitoring and control. |

Application in Bioconjugation and Chemical Biology

Cyclic anhydrides are powerful reagents in chemical biology and bioconjugation due to their ability to react with nucleophilic functional groups on biomolecules, such as the primary amine of lysine (B10760008) residues in proteins. researchgate.netacs.org This reaction, a form of acylation, is typically rapid and efficient under aqueous conditions. mdpi.com (R)-(+)-2-Acetoxysuccinic anhydride offers an intriguing and largely unexplored potential in this field due to its chirality.

Most bioconjugation linkers are achiral. The use of a chiral reagent like (R)-(+)-2-Acetoxysuccinic anhydride could enable the stereospecific modification of proteins and other biomolecules. This opens the door to several research avenues:

Probing Chiral Environments: The two enantiomers, (R)- and (S)-2-Acetoxysuccinic anhydride, would be expected to react differently within the chiral pockets of an enzyme's active site or at the interface of protein-protein interactions. This differential reactivity could be used to map and understand these complex biological structures.

Modulating Biological Activity: The introduction of a specific stereocenter onto a therapeutic protein or antibody could influence its binding affinity, stability, or pharmacokinetic properties. khanacademy.org Enantiomers of a drug often exhibit significantly different biological effects, and this principle could be extended to bioconjugates. khanacademy.org

pH-Sensitive Linkers: The ring-opening of the anhydride creates a carboxylic acid, making the linkage sensitive to pH. This property is highly valuable for designing "smart" systems, such as drug delivery vehicles that release their payload in the acidic environment of a tumor or endosome. researchgate.netacs.org

The unique combination of reactivity and chirality makes (R)-(+)-2-Acetoxysuccinic anhydride a promising candidate for developing next-generation bioconjugation reagents and chemical probes.

Table 3: Potential Applications of (R)-(+)-2-Acetoxysuccinic Anhydride in Chemical Biology

| Biomolecular Target | Rationale for Using a Chiral Anhydride | Potential Outcome |

|---|---|---|

| Enzymes | To probe the stereochemistry of active sites by reacting with surface lysine residues. | Mapping of active site topology; development of stereospecific enzyme inhibitors. |

| Antibodies | To create antibody-drug conjugates (ADCs) with a defined stereocenter in the linker. | Improved therapeutic index by influencing drug release, stability, or target binding. khanacademy.org |

| DNA/RNA | Modification of amine-functionalized oligonucleotides. | Creation of chiral nucleic acid probes for diagnostic or therapeutic applications. |

| Cell Surfaces | Labeling of cell-surface proteins to study cellular interactions. | Differentiating between chiral micro-environments on the cell membrane. |

Sustainable Synthesis and Green Chemistry Innovations for (R)-(+)-2-Acetoxysuccinic Anhydride Production and Utilization

The principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, and design of safer processes, are profoundly influencing modern chemical synthesis. instituteofsustainabilitystudies.commdpi.comjddhs.com Future research on (R)-(+)-2-Acetoxysuccinic anhydride will increasingly incorporate these principles in both its production and its subsequent use.

Sustainable Production: A major innovation lies in sourcing the parent compound, succinic anhydride, from renewable biomass instead of petroleum. rsc.orgresearchgate.net Research has demonstrated the direct synthesis of succinic anhydride from bio-based furanic platform compounds (e.g., furoic acid) using visible-light photocatalysis with molecular oxygen as the oxidant. nih.gov This process operates at room temperature and achieves excellent conversion and selectivity, offering a sustainable alternative to traditional petrochemical routes. nih.gov Extending such methodologies to produce chiral precursors like (R)-malic acid from biomass could create a fully renewable pathway to (R)-(+)-2-Acetoxysuccinic anhydride.

Green Utilization: The application of (R)-(+)-2-Acetoxysuccinic anhydride in synthesis is also being reimagined through a green chemistry lens. Key strategies include:

Catalysis over Stoichiometry: Replacing stoichiometric reagents with catalytic amounts of organocatalysts or biocatalysts minimizes waste and improves atom economy. jddhs.com

Safer Solvents: The pharmaceutical industry is moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.comjddhs.com Reactions involving (R)-(+)-2-Acetoxysuccinic anhydride could be redesigned to utilize these benign media.

Energy Efficiency: Employing methods like flow chemistry or microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating of large batch reactors. nih.gov

Biocatalysis: The use of enzymes to perform transformations offers unparalleled selectivity under mild, aqueous conditions, representing a highly sustainable approach for chiral synthesis. mdpi.com

By integrating these innovations, the entire lifecycle of (R)-(+)-2-Acetoxysuccinic anhydride, from its synthesis to its application, can be made more environmentally and economically sustainable. nih.govrsc.org

Table 4: Summary of Green Chemistry Innovations

| Green Chemistry Principle | Innovation for Production of (R)-(+)-2-Acetoxysuccinic Anhydride | Innovation for Utilization of (R)-(+)-2-Acetoxysuccinic Anhydride |

|---|---|---|

| 1. Prevention of Waste | Utilize continuous flow processes to minimize side products and purification losses. | Employ catalytic reactions (e.g., organocatalysis) to improve atom economy. jddhs.com |

| 2. Use of Renewable Feedstocks | Synthesize the succinic anhydride backbone from biomass-derived furanics or via fermentation. nih.govnih.gov | N/A |

| 3. Safer Solvents & Auxiliaries | Develop synthetic routes that use water, ethanol, or solvent-free conditions. instituteofsustainabilitystudies.com | Perform bioconjugation or other reactions in aqueous buffers instead of organic solvents. mdpi.com |

| 4. Design for Energy Efficiency | Use photocatalysis at room temperature or optimized flow reactors to reduce energy input. nih.gov | Use microwave irradiation or flow chemistry to shorten reaction times and lower energy use. nih.gov |

| 5. Use of Catalysis | Develop more efficient catalysts for the cyclodehydration step. | Use organocatalysts or biocatalysts for ring-opening reactions instead of stoichiometric reagents. anr.fr |

常见问题

Q. What are the recommended safety protocols for handling (R)-(+)-2-Acetoxysuccinic Anhydride in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations) and ensure proper ventilation. Avoid skin contact by wearing nitrile gloves and lab coats. In case of eye exposure, rinse immediately with water for ≥15 minutes and seek medical attention. Store in a cool, dry place away from incompatible materials like strong bases or oxidizing agents .

Q. How can the purity and enantiomeric excess of (R)-(+)-2-Acetoxysuccinic Anhydride be verified experimentally?

- Methodological Answer : Employ chiral HPLC or polarimetry to confirm enantiomeric purity. For structural validation, use -NMR to analyze proton environments and compare with literature data. Differential Scanning Calorimetry (DSC) can assess thermal stability, while FT-IR identifies functional groups (e.g., anhydride C=O stretch at ~1800 cm) .

Q. What are the primary synthetic routes for (R)-(+)-2-Acetoxysuccinic Anhydride?

- Methodological Answer : Synthesis often involves stereoselective acetylation of (R)-malic acid derivatives using acetic anhydride under controlled conditions. Alternatively, enzymatic resolution or asymmetric catalysis (e.g., lipase-mediated reactions) can achieve high enantiomeric excess. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How does the stereochemistry of (R)-(+)-2-Acetoxysuccinic Anhydride influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The (R)-configuration at the acetoxy group directs nucleophilic attack to the β-carbon of the anhydride, as demonstrated in studies of analogous lactone carbonylation. Kinetic resolution experiments (e.g., with chiral amines) reveal enantioselectivity trends, which can be modeled using DFT calculations to predict transition states .

Q. What mechanistic insights explain the role of (R)-(+)-2-Acetoxysuccinic Anhydride in post-synthetic modification of metal-organic frameworks (MOFs)?

- Methodological Answer : The anhydride reacts with amine-functionalized MOFs (e.g., IRMOF-3) via nucleophilic acyl substitution, forming stable amide bonds. Optimize conversion by adjusting solvent polarity (e.g., CHCl) and reaction time. Characterize modified MOFs using PXRD for crystallinity and TGA for thermal stability. Conversions >90% are achievable with stoichiometric reagent ratios .

Q. How can kinetic studies resolve contradictions in reported reaction rates of (R)-(+)-2-Acetoxysuccinic Anhydride with nucleophiles?

- Methodological Answer : Perform stopped-flow UV-Vis spectroscopy to monitor real-time reaction kinetics under varying conditions (pH, temperature). Use Eyring analysis to determine activation parameters (ΔH, ΔS). Discrepancies in literature data may arise from solvent effects (e.g., protic vs. aprotic) or trace moisture, which hydrolyzes the anhydride .

Q. What strategies enhance the stability of (R)-(+)-2-Acetoxysuccinic Anhydride in aqueous reaction media?

- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to compartmentalize the anhydride in organic phases. Alternatively, employ micellar catalysis with surfactants (e.g., SDS) to stabilize the anhydride-water interface. Monitor hydrolysis byproducts (e.g., acetic acid) via -NMR or GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。